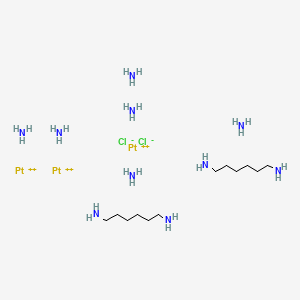

Triplatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triplatin, also known as this compound tetranitrate, is a platinum-based cytotoxic drug that has been studied for its potential in cancer treatment. It belongs to the class of polynuclear platinum complexes, which are characterized by having multiple platinum centers linked by amine ligands. This compound forms adducts with cellular DNA, preventing DNA transcription and replication, thereby inducing apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triplatin is synthesized through a series of substitution reactions involving platinum compounds. The synthesis typically involves the reaction of platinum(II) chloride with amine ligands to form the polynuclear platinum complex. The reaction conditions often include the use of solvents such as water or dimethyl sulfoxide and may require heating to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as crystallization and filtration, to remove impurities and obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Triplatin undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can react with sulfur biomolecules and purine bases (guanine and adenine) in DNA through substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its interaction with cellular components may involve redox processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfur-containing biomolecules and DNA bases. The reaction conditions often involve aqueous solutions and physiological pH to mimic biological environments .

Major Products Formed

The major products formed from reactions involving this compound are typically DNA adducts, where the platinum centers are covalently bonded to the DNA bases. These adducts disrupt the normal function of DNA, leading to cell death .

Applications De Recherche Scientifique

Chemistry: Triplatin serves as a model compound for studying the interactions of polynuclear platinum complexes with biomolecules.

Medicine: this compound has shown promise as an anticancer agent, particularly in cases where cancer cells have developed resistance to other platinum-based drugs like cisplatin.

Mécanisme D'action

Triplatin exerts its effects by forming adducts with cellular DNA. The platinum centers in this compound bind to the nitrogen atoms of the DNA bases, creating cross-links that prevent DNA transcription and replication. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, this compound’s interaction with heparan sulfate proteoglycans and high-affinity glycosaminoglycan binding suggests that it acts through mechanisms distinct from other platinum-based drugs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cisplatin: A widely used platinum-based anticancer drug that forms DNA adducts similar to Triplatin but has a different structure and mechanism of action.

Carboplatin: Another platinum-based drug with a similar mode of action to cisplatin but with reduced side effects.

Uniqueness of this compound

This compound is unique among platinum-based drugs due to its polynuclear structure, which allows it to form multiple DNA adducts simultaneously. This results in more extensive DNA damage and a higher likelihood of inducing apoptosis in cancer cells. Additionally, this compound’s ability to overcome resistance to other platinum drugs makes it a valuable candidate for further development .

Propriétés

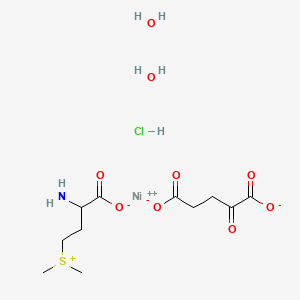

Numéro CAS |

172902-99-7 |

|---|---|

Formule moléculaire |

C12H50Cl2N10Pt3+4 |

Poids moléculaire |

990.7 g/mol |

Nom IUPAC |

azane;hexane-1,6-diamine;platinum(2+);dichloride |

InChI |

InChI=1S/2C6H16N2.2ClH.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;;;;;;;;;/h2*1-8H2;2*1H;6*1H3;;;/q;;;;;;;;;;3*+2/p-2 |

Clé InChI |

BLYVBOMCZVHBIS-UHFFFAOYSA-L |

SMILES canonique |

C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.